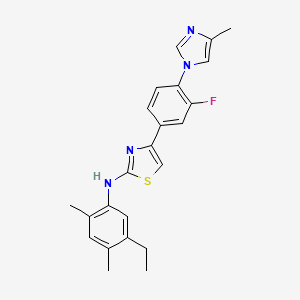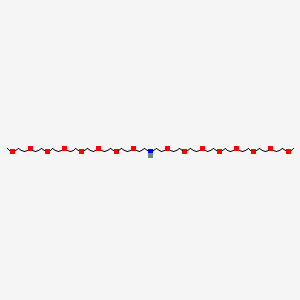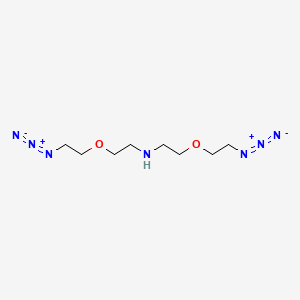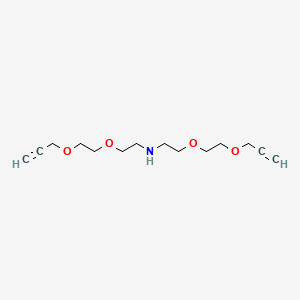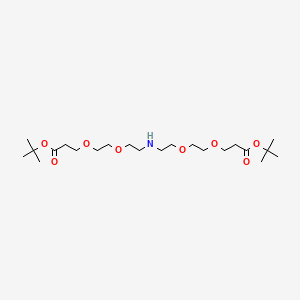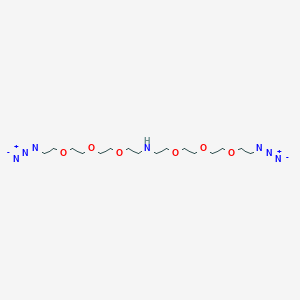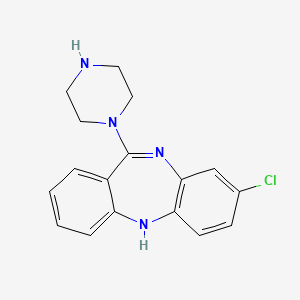
N-Desmethylclozapine
Descripción general
Descripción
Norclozapina, también conocida como N-desmetilclozapina, es un metabolito activo principal del fármaco antipsicótico atípico clozapina. Se investiga principalmente por su posible uso en el tratamiento de la esquizofrenia y los trastornos esquizoafectivos. Norclozapina exhibe un perfil farmacológico único, combinando la eficacia antipsicótica atípica con posibles beneficios cognitivos .
Mecanismo De Acción
Norclozapina ejerce sus efectos a través de múltiples mecanismos:
Agonismo M1 muscarínico: Estimula los receptores muscarínicos M1, que desempeñan un papel crucial en la cognición.
Agonismo inverso 5-HT2A: Norclozapina actúa como un agonista inverso en los receptores 5-HT2A, contribuyendo a sus efectos antipsicóticos.
Agonismo parcial de la dopamina D2 y D3: Exhibe agonismo parcial en los receptores de dopamina D2 y D3, que están involucrados en la regulación del estado de ánimo y el comportamiento.
Análisis Bioquímico
Biochemical Properties
N-Desmethylclozapine interacts with various enzymes, proteins, and other biomolecules. It has been shown to act as a potent and efficacious agonist at the M1 and δ-opioid receptors . It also increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a weak partial agonist at D2/D3 receptors . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to D2/D3 receptors, acting as a weak partial agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a major metabolite of clozapine, indicating that it is produced through the metabolic processes that break down clozapine .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Norclozapina se sintetiza mediante la desmetilación de la clozapina. El proceso implica la eliminación de un grupo metilo de la clozapina, típicamente utilizando un agente desmetilante como el tribromuro de boro (BBr3) u otros reactivos adecuados en condiciones controladas .
Métodos de producción industrial: En entornos industriales, la producción de norclozapina implica la desmetilación a gran escala de la clozapina. El proceso se optimiza para obtener un alto rendimiento y pureza, empleando a menudo técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: Norclozapina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Norclozapina puede oxidarse para formar intermediarios reactivos.
Reducción: Puede reducirse en condiciones específicas para producir diferentes metabolitos.
Sustitución: Norclozapina puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4).
Sustitución: Se emplean diversos reactivos, incluidos los halógenos y los nucleófilos, en condiciones controladas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción puede producir derivados desmetilados .
Aplicaciones Científicas De Investigación
Norclozapina tiene varias aplicaciones de investigación científica, que incluyen:
Biología: Norclozapina se estudia por sus efectos en diversas vías biológicas, incluida su interacción con los receptores de neurotransmisores.
Comparación Con Compuestos Similares
Norclozapina se compara con otros compuestos similares, como:
Clozapina: El compuesto madre del que se deriva la norclozapina. La clozapina es un antipsicótico atípico conocido con un amplio perfil de unión a receptores.
Olanzapina: Otro antipsicótico atípico con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Quetiapina: Un antipsicótico atípico con un perfil de unión a receptores distinto y aplicaciones terapéuticas.
Singularidad: Norclozapina es única debido a su combinación de agonismo M1 muscarínico, agonismo inverso 5-HT2A y agonismo parcial en los receptores de dopamina D2 y D3. Este perfil farmacológico único contribuye a sus posibles beneficios cognitivos y eficacia antipsicótica .
Propiedades
IUPAC Name |
3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOSTQEZICQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042616 | |
| Record name | N-Desmethylclozapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs. | |
| Record name | Norclozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6104-71-8 | |
| Record name | N-Desmethylclozapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norclozapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Desmethylclozapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clozapine, normethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCLOZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9001LWY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


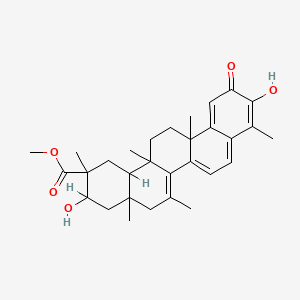

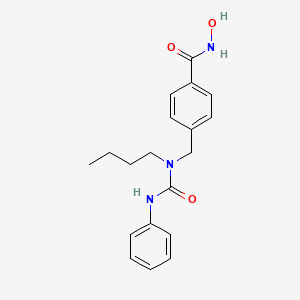
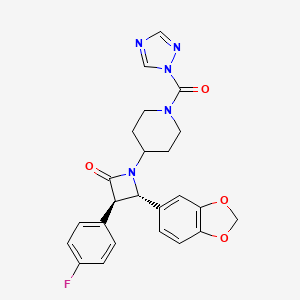
![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B609546.png)
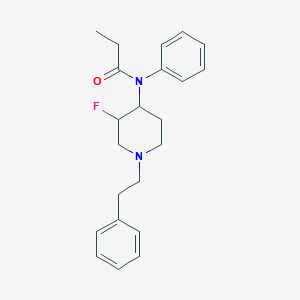
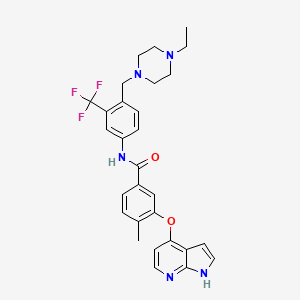
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)
